N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide
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Overview
Description
N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their coupling and subsequent functionalization to introduce the oxamide group.
Preparation of Furan and Thiophene Intermediates: The furan and thiophene rings can be synthesized through various methods, including the Paal-Knorr synthesis for furans and the Gewald reaction for thiophenes.
Coupling Reactions: The furan and thiophene intermediates are then coupled using cross-coupling reactions such as Suzuki or Stille coupling, which involve palladium-catalyzed reactions.
Functionalization: The coupled product is further functionalized to introduce the hydroxyethyl and phenylethyl groups, followed by the formation of the oxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: The oxamide group can be reduced to form amines.
Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted hydroxyethyl derivatives.
Scientific Research Applications
N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design due to its unique structural features.
Materials Science: The furan and thiophene rings make it a candidate for use in organic semiconductors and conductive polymers.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, π-π interactions, and hydrophobic effects . The furan and thiophene rings can also participate in electron transfer processes, making it useful in materials science applications .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N’-(1-phenylethyl)oxamide is unique due to its combination of furan, thiophene, and oxamide groups, which confer distinct chemical and physical properties. This makes it versatile for various applications, unlike simpler analogs that may lack such multifunctionality .
Properties
IUPAC Name |
N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15(23)17-9-10-18(27-17)16-8-5-11-26-16/h2-11,13,15,23H,12H2,1H3,(H,21,24)(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWUDRLXLVGQRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CO3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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